1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside
Description
Contextual Significance in Glycoscience
Glycoscience, the study of the structure, function, and biology of carbohydrates, relies heavily on the availability of well-defined synthetic building blocks to construct complex oligosaccharides and glycoconjugates. These molecules play crucial roles in a myriad of biological processes, from cell-cell recognition and immune responses to viral and bacterial infections. The ability to synthesize these complex structures is essential for understanding their function and for developing new therapeutic agents and diagnostics. 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside serves as a key biochemical reagent in this field, providing a platform for the introduction of a glucose unit with a specific linkage pattern. dtu.dk Its selectively exposed C-4 hydroxyl group makes it an ideal acceptor for glycosylation reactions, allowing for the formation of (1→4)-glycosidic bonds, which are prevalent in many biologically important glycans.
Role as a Pivotal Glycosidic Intermediate
The primary role of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside in synthetic carbohydrate chemistry is that of a glycosyl acceptor. The presence of benzyl (B1604629) ethers at the C-1, C-2, C-3, and C-6 positions renders these hydroxyl groups inert to most glycosylation conditions. This selective protection leaves the C-4 hydroxyl group as the sole nucleophile available for reaction with a glycosyl donor, thereby directing the formation of a new glycosidic bond specifically at this position.
This strategic protection scheme is crucial for the regioselective synthesis of oligosaccharides. For instance, in the assembly of a disaccharide, a glycosyl donor (a sugar with an activated anomeric center) is reacted with an acceptor like 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside. The outcome is a disaccharide with a (1→4) linkage, a common motif in carbohydrates such as lactose (B1674315) and cellobiose. The resulting disaccharide can then be further elaborated by deprotection of one of the benzyl groups to expose another hydroxyl for subsequent glycosylation, allowing for the stepwise construction of larger and more complex oligosaccharides.
While specific examples in the literature focusing solely on the use of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside are less common than its 2,3,4,6-tetra-O-benzyl counterpart, its utility can be inferred from the fundamental principles of carbohydrate synthesis. For example, a 1974 study detailed the synthesis of dipeptidyl derivatives of both α- and β-D-glucopyranoses starting from the corresponding tetra-O-benzyl protected precursors, indicating the use of these compounds as intermediates for creating more complex glycoconjugates. nih.gov
Historical Development of Synthetic Utility
The development of synthetic methods for selectively protected sugars has been a long-standing focus of carbohydrate chemistry. The utility of benzyl ethers as protecting groups was established early on, and chemists soon turned their attention to the regioselective benzylation and debenzylation of glucose to access a variety of building blocks.
While the synthesis of the more common 2,3,4,6-tetra-O-benzyl-D-glucopyranose has been extensively documented since the mid-20th century, the specific synthesis and application of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside are less frequently highlighted in seminal works. Its development is intrinsically linked to the broader evolution of protecting group strategies and the increasing demand for more sophisticated building blocks for the synthesis of complex natural products. The pursuit of regioselective reactions on carbohydrates, such as the tin-mediated glycosylations of unprotected hexopyranosides to form 1,6-linked disaccharides, underscores the importance of having a diverse toolkit of selectively protected intermediates like the 1,2,3,6-tetra-O-benzylated glucoside. dtu.dk The ability to selectively expose a single hydroxyl group, as in the case of this compound, was a significant advancement that enabled more controlled and efficient oligosaccharide synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BGSSSCFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 1,2,3,6 Tetra O Benzyl β D Glucopyranoside
Direct Benzylation Approaches
Direct benzylation aims to introduce benzyl (B1604629) protecting groups onto the hydroxyls of a simpler carbohydrate precursor in a single or minimal number of steps. However, achieving high regioselectivity can be challenging due to the similar reactivity of the different hydroxyl groups on the pyranose ring.
Benzylation of Methyl Glucoside Precursors
A common strategy in carbohydrate chemistry involves the partial benzylation of readily available, anomerically-protected glycosides, such as methyl α-D-glucopyranoside. The goal is to obtain an intermediate with the desired pattern of free hydroxyls, which can then be further functionalized. For the target compound, this would involve the formation of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, which possesses the required free C-4 hydroxyl group.
Utilization of Metal Hydrides and Benzyl HalidesThe Williamson ether synthesis, adapted for carbohydrates, is a frequently used method for benzylation. This reaction typically employs a strong base, such as a metal hydride, to deprotonate the hydroxyl groups, followed by nucleophilic attack on a benzyl halide. Sodium hydride (NaH) in combination with benzyl chloride (BnCl) or benzyl bromide is a standard reagent system for this purpose.
Research into the direct benzylation of methyl α-D-glucopyranoside shows that treating the starting material with sodium hydride and benzyl chloride does not lead to a single product. nih.gov Instead, a mixture of regioisomers is typically formed, alongside the fully protected methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. nih.gov The primary components of this mixture are the 3-OH isomer (methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside) and the desired 4-OH isomer (methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside). nih.gov This lack of selectivity necessitates chromatographic separation to isolate the required intermediate.
Optimization of Reaction Parameters and Reagent RatiosControlling the regioselectivity of direct benzylation is highly dependent on optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. Studies have attempted to fine-tune these conditions to favor the formation of one isomer over others.
For instance, the portionwise addition of sodium hydride to a solution of methyl α-D-glucopyranoside in benzyl chloride at elevated temperatures has been explored. nih.gov Despite these efforts, the direct synthesis remains poorly regioselective, yielding a mixture of the 3-OH and 4-OH isomers. The subsequent separation of these isomers is often challenging but can be achieved by column chromatography. nih.gov The isolated methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside would then require hydrolysis of the anomeric methyl group and a subsequent β-selective benzylation at C-1 to yield the final target compound, indicating that this "direct" approach is, in reality, the first step of a multi-stage synthesis.
| Condition Set | Reactants & Ratios | Solvent | Temperature & Time | Product Distribution (Combined Yield of Isomers) | Reference |
|---|---|---|---|---|---|
| Condition A | Methyl α-D-glucopyranoside, NaH (total 4.0 equiv.), Benzyl Chloride (8.0 equiv.) | N/A (Neat BnCl) | 100 °C, 5 h | 67% (Mixture of 3-OH and 4-OH isomers, Ratio 5.0:1) + 20% Per-benzylated product | nih.gov |
| Condition B | Methyl α-D-glucopyranoside, NaH (total 3.0 equiv.), Benzyl Chloride (~17 equiv.) | N/A (Neat BnCl) | 105 °C, 3 h | 60% (Mixture of 3-OH and 4-OH isomers, Ratio 5.3:1) + 5% Per-benzylated product | nih.gov |
Hydrolysis of Perbenzylated Saccharides
Another approach to obtaining partially protected sugars is the selective hydrolysis of a fully protected, larger saccharide. This method relies on the differential reactivity of glycosidic bonds under specific conditions.
Acid-Catalyzed Hydrolysis of Octa-O-benzylsucroseSucrose, a disaccharide composed of glucose and fructose (B13574), can be fully benzylated to yield octa-O-benzylsucrose. A known process involves the acid-catalyzed hydrolysis of this perbenzylated disaccharide to cleave the glycosidic bond between the glucose and fructose units.google.comThis method has been developed as an alternative to multi-step syntheses starting from glucose itself. The process yields 2,3,4,6-tetra-O-benzyl-D-glucopyranose and a corresponding tetra-O-benzyl-fructose derivative.google.com
Crucially, the product of this hydrolysis is the 2,3,4,6-tetra-O-benzyl-D-glucopyranose isomer. google.com This compound has a free hydroxyl group at the anomeric C-1 position and a benzyl ether at the C-4 position. Therefore, this methodology is not suitable for the synthesis of the target 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, which requires a free C-4 hydroxyl group and a benzyl group at the C-1 position.
Evaluation of Acidic and Alcoholic Media for HydrolysisThe conditions for the hydrolysis of octa-O-benzylsucrose have been optimized to improve yields and purity. While early methods used strong acids like sulfuric acid in glacial acetic acid, these harsh conditions could lead to the undesired cleavage of benzyl ether protecting groups.google.com
More recent developments employ milder conditions, such as using hydrochloric acid in an organic solvent or a mixture of solvents. google.com Alcohols like ethanol (B145695) and isopropanol, or other organic solvents such as acetone (B3395972) and toluene (B28343), can be used as the reaction medium. google.com These conditions allow for the reaction to proceed at lower temperatures (50-60 °C) and shorter reaction times (20-60 minutes), affording the 2,3,4,6-tetra-O-benzyl-D-glucopyranose in high purity after crystallization. google.com Despite the efficiency of this process, it remains a route to a different regioisomer and not the target compound of this article.
| Acid Catalyst | Solvent/Medium | Temperature & Time | Primary Glucopyranose Product | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Glacial Acetic Acid | 65 °C | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | google.com |
| Hydrochloric Acid | Ethanol, Isopropanol, Acetone, or Toluene | 50-60 °C, 20-60 min | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | google.com |
Regioselective Benzylation and Selective Protection Strategies
The synthesis of a selectively protected carbohydrate like 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, where the C-4 hydroxyl group remains free, cannot be achieved by direct, one-step benzylation due to the similar reactivity of the secondary hydroxyl groups. ntnu.norsc.org Success hinges on the strategic application of protecting groups to differentiate between the various hydroxyls, followed by regioselective manipulations.
Strategies for Differential Hydroxyl Group Protection
The differential reactivity of the hydroxyl groups on the pyranose ring is the cornerstone of selective protection strategies in carbohydrate chemistry. rsc.org The primary hydroxyl group at the C-6 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyls at C-2, C-3, and C-4, allowing for its selective protection using bulky reagents like trityl chloride. ntnu.nomasterorganicchemistry.comyoutube.com The anomeric hydroxyl at C-1 possesses unique hemiacetal reactivity, which can be exploited for selective glycosylation. ntnu.nomasterorganicchemistry.com
However, differentiating between the secondary hydroxyls at C-2, C-3, and C-4 is more challenging due to their comparable reactivity. ntnu.norsc.org To achieve a protection pattern that leaves the C-4 hydroxyl free, chemists often employ strategies that temporarily shield multiple hydroxyls simultaneously. A widely used and highly effective method involves the formation of a cyclic acetal (B89532). Specifically, reacting a glucoside with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of an acid catalyst (e.g., ZnCl₂) forms a 4,6-O-benzylidene acetal, which protects both the C-4 and C-6 hydroxyl groups in a single step. beilstein-journals.orgpsu.edu This leaves the C-2 and C-3 hydroxyls available for subsequent benzylation. The final step to liberate the C-4 hydroxyl involves the regioselective reductive opening of this benzylidene ring, a critical manipulation that yields the desired 6-O-benzyl ether.
Orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct conditions, are fundamental to the synthesis of complex carbohydrates. ntnu.nonih.gov This allows for sequential deprotection and functionalization of specific positions on the sugar ring.
Influence of Reaction Conditions on Regioselectivity
The outcome of benzylation reactions is highly sensitive to the specific conditions employed, including the choice of solvent, base, temperature, and stoichiometry. These factors can significantly influence which hydroxyl groups are modified, thereby affecting the yield and regioselectivity of the reaction. tandfonline.comnih.gov
Solvent Effects: The reaction solvent can dramatically alter the reactivity and selectivity of benzylation. For instance, in the alkylation of diols, THF has been shown to enable mono-alkylation, whereas using DMF under similar conditions can lead to di-alkylation. beilstein-journals.orgpsu.edu The solvent can influence the solubility of the generated alkoxides and the strength of intramolecular hydrogen bonds, which in turn modulates the nucleophilicity of the individual hydroxyl groups. beilstein-journals.org
Base and Temperature: The choice of base and the reaction temperature are critical parameters. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the hydroxyl groups for benzylation with benzyl bromide or chloride. nih.gov Milder bases, such as a combination of potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃), have been used for direct regioselective benzylation, with selectivity being notably influenced by the reaction temperature. tandfonline.comanu.edu.au Increasing the temperature can sometimes improve regioselectivity, but may also lead to the formation of per-benzylated side products. tandfonline.comnih.gov
Catalysts and Additives: To accelerate reactions, especially for sterically hindered hydroxyl groups, additives such as tetrabutylammonium (B224687) iodide (TBAI) can be used as a phase-transfer catalyst. The use of catalytic TBAI can drastically reduce reaction times from many hours at reflux to minutes at room temperature and improve yields, making the process more efficient. organic-chemistry.org
| Substrate | Reagents | Solvent | Key Condition | Major Product | Observation | Reference |
|---|---|---|---|---|---|---|
| Methyl α-D-glucopyranoside | BnBr, KOH/K₂CO₃ | None (neat) | Temp: 60°C to 120°C | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Regioselectivity increased with higher temperature. | tandfonline.com |
| Methyl α-D-glucopyranoside | BnCl, NaH | None (neat) | Portionwise addition of NaH at 100°C | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Reaction produced a mixture of regioisomers requiring chromatographic separation. | nih.gov |
| Allyl 4,6-O-benzylidene α-D-glucopyranoside | BnBr, NaH, Bu₄NI | THF | Concentrated solution | Allyl 2-O-benzyl-4,6-O-benzylidene α-D-glucopyranoside | Mono-alkylation at C-2 was achieved. In DMF, di-alkylation occurred. | beilstein-journals.org |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | BnBr, NaH, TBAI (catalytic) | THF | Room temperature | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Reaction time reduced from 24h (reflux) to 10 min (r.t.) with catalyst. | organic-chemistry.org |
Multistep Synthetic Routes and Refinements
The synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a multistep endeavor that relies on the precise execution of protection and deprotection sequences.
Sequential Protecting Group Manipulations
A logical and commonly employed synthetic route to access the target compound involves a sequence of protecting group manipulations that temporarily mask certain hydroxyls while others are benzylated. This strategy ensures that the final product has the desired substitution pattern.
A plausible pathway is as follows:
Anomeric Protection: The synthesis often begins with a glycoside, such as benzyl β-D-glucopyranoside, where the anomeric position is already protected.
Formation of a Cyclic Acetal: The starting glycoside is treated with benzaldehyde and a Lewis acid to form benzyl 4,6-O-benzylidene-β-D-glucopyranoside. This step efficiently protects the C-4 and C-6 hydroxyls simultaneously.
Benzylation of Remaining Hydroxyls: The resulting diol is then treated with benzyl bromide or chloride in the presence of a strong base like sodium hydride to benzylate the free hydroxyl groups at the C-2 and C-3 positions, yielding benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. psu.edu
Regioselective Acetal Opening: The crucial step is the regioselective reductive opening of the 4,6-O-benzylidene acetal. This is typically achieved using reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid, or via methods involving N-bromosuccinimide (NBS). This reaction cleaves the acetal to generate a benzyl ether at the more reactive primary C-6 position and a free hydroxyl group at the C-4 position. This final transformation yields the target molecule, 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.
This sequence of reactions showcases the power of sequential protecting group manipulations in achieving a specific, complex substitution pattern on a carbohydrate scaffold.
| Step | Transformation | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Formation of 4,6-O-benzylidene acetal | Benzaldehyde, Lewis acid (e.g., ZnCl₂) | Protects C-4 and C-6 hydroxyls simultaneously. |
| 2 | Benzylation of C-2 and C-3 hydroxyls | Benzyl bromide (BnBr), Sodium hydride (NaH), DMF | Protects the remaining free secondary hydroxyls. |
| 3 | Regioselective reductive opening of benzylidene acetal | NaBH₃CN-HCl, or NBS | Cleaves the acetal to form a 6-O-benzyl ether and a free 4-OH group. |
Improved Protocols for Gram-Scale Preparation
The demand for significant quantities of carbohydrate building blocks for research and development has driven efforts to optimize synthetic protocols for gram-scale and larger preparations. Improvements often focus on increasing yields, simplifying purification procedures, and ensuring reproducibility. nih.gov
For multistep syntheses, one refinement involves replacing hazardous and tedious column chromatography with alternative purification methods. An example strategy is an acylation-purification-deacylation sequence. After a regioselective benzylation that produces an isomeric mixture, the mixture is acylated. The resulting acylated derivatives often have different physical properties, allowing for easier separation by crystallization. Subsequent deacylation then yields the pure, desired regioisomer. This approach, although adding steps, can be more consistent and scalable than chromatography using hazardous solvents. nih.gov
Furthermore, optimizing reaction conditions to be faster and more efficient is crucial for large-scale synthesis. The use of catalytic TBAI in benzylation reactions is a prime example, as it allows for quantitative yields under mild conditions and significantly reduces reaction times, making the protocol more practical for producing large batches. organic-chemistry.org The development of continuous flow synthesis methods also presents a promising avenue for the automated and scalable production of protected carbohydrate intermediates. nih.gov
Chemical Transformations and Reactivity of 1,2,3,6 Tetra O Benzyl β D Glucopyranoside
Functionalization at the Anomeric Center (C-1)
The anomeric hydroxyl group is a key site for converting the monosaccharide into a glycosyl donor, a crucial step for the synthesis of oligosaccharides and glycoconjugates.
Table 1: Representative Conditions for Trichloroacetimidate (B1259523) Formation from a Benzylated Glucopyranose
| Starting Material | Reagents | Base | Solvent | Product | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Trichloroacetonitrile (B146778) | K₂CO₃ | Dichloromethane | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | biosynth.com |
Glycosyl halides, particularly bromides and chlorides, are another important class of glycosyl donors. Their synthesis from 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside would likely follow established protocols. For instance, treatment with a brominating agent such as hydrogen bromide in acetic acid or thionyl chloride for the corresponding chloride can be expected. Research on the solvolysis of D-glucopyranosyl bromides with a benzyl (B1604629) group at C-2 provides insights into their reactivity. nih.gov The stereochemical outcome of subsequent glycosylation reactions using these halides is influenced by various factors, including the solvent and the promoter used.
Table 2: Examples of Glycosylation using a Glycosyl Bromide Donor
| Donor | Acceptor | Promoter/Additives | Product | Anomeric Selectivity (α:β) | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide | Various | Phosphine oxide | Disaccharides | High α-selectivity | oup.com |
Thioglycosides and, to a lesser extent, selenoglycosides are stable and versatile glycosyl donors that can be activated under specific conditions, allowing for chemoselective glycosylations. The synthesis of a thioglycoside from 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside would likely involve reaction with a thiol (e.g., ethanethiol (B150549) or thiophenol) in the presence of a Lewis acid catalyst. These donors are particularly useful in oligosaccharide synthesis due to their tunable reactivity. While direct examples with the specified isomer are scarce, the general principles of their formation and use in stereocontrolled S-glycosylations are well-established. nih.gov
The stereochemistry at the anomeric center is of paramount importance in carbohydrate chemistry. While specific anomerization studies on 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside are not widely reported, studies on the closely related methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside have shown that anomerization can be rapidly induced by reagents like titanium tetrachloride. nih.gov This suggests that the anomeric configuration of the title compound could also be susceptible to change under certain acidic conditions.
Stereochemical control in glycosylation reactions involving derivatives of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside would be governed by the nature of the protecting groups and the reaction conditions. The benzyl group at C-2 is non-participating, which generally leads to the formation of a mixture of α and β glycosides. However, the stereochemical outcome can be influenced by factors such as the solvent, temperature, and the use of specific additives or catalysts to favor one anomer over the other. oup.com For instance, the concentration of the reaction mixture can also play a role in the stereoselectivity of glycosylation reactions. mdpi.com
Conversion to Glycosyl Donors
Modifications at Other Hydroxyl Positions
The free hydroxyl group at the C-4 position of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside makes it a valuable glycosyl acceptor. This allows for the synthesis of oligosaccharides with a linkage at this position. The reactivity of this hydroxyl group can be influenced by steric and electronic factors. While specific examples of functionalization at this position for the title compound are not readily found in the literature, general methods for the selective functionalization of hydroxyl groups in carbohydrates are well-developed. These methods include acylation, alkylation, and glycosylation, which would allow for the introduction of a wide range of functional groups or other monosaccharide units at the C-4 position.
Selective Deprotection Strategies (e.g., C-4)
The selective deprotection of a single hydroxyl group in a poly-benzylated carbohydrate is a significant challenge due to the similar chemical nature of the benzyl ether linkages. However, achieving such selectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates. The relative reactivity of the benzyl groups on the glucopyranose ring is influenced by steric and electronic factors.
Research into the debenzylation of related compounds, such as methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, under acid-mediated acetolysis conditions has shown a specific order of cleavage. The benzyl groups are removed in the order of C-6 > C-3 > C-4 > C-2. bohrium.com This indicates that the C-4 benzyl group is more stable than those at C-6 and C-3, but more labile than the group at C-2 under these specific conditions. Other methods, such as using organometallic reagents like triisobutylaluminium (TIBAL), have been developed for regioselective de-O-benzylation, for instance, at the C-2 position. rsc.org While specific protocols targeting the C-4 position of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside are not extensively detailed, these findings highlight that achieving selective deprotection requires carefully chosen reagents and conditions that can differentiate between the electronic and steric environments of the target ether linkage. bohrium.comrsc.org
The anomeric benzyl group at the C-1 position is often more labile than the other benzyl ethers on the sugar ring. This allows for its selective removal to yield the corresponding hemiacetal, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Catalytic Transfer Hydrogenation (CTH) is a mild and efficient method for this transformation. organic-chemistry.org This technique avoids the need for high-pressure hydrogen gas and often shows high selectivity. organic-chemistry.orgacsgcipr.org
The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Palladium hydroxide (B78521) on carbon, Pd(OH)₂/C), with a hydrogen donor like formic acid or its salts (e.g., ammonium (B1175870) formate). organic-chemistry.orgtandfonline.com The CTH method is effective for the simultaneous removal of benzyl and benzyloxycarbonyl groups and is valued for its compatibility with other functional groups, making it a cornerstone technique in glycopeptide synthesis. nih.gov The selective cleavage of the anomeric benzyl group from 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside provides the crucial intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, which serves as the starting point for further transformations like oxidation and reduction. biosynth.com
| Reaction | Reagents & Conditions | Product | Notes |
| Anomeric Debenzylation | Pd/C, Formic Acid | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Mild conditions, avoids high-pressure H₂. organic-chemistry.org |
| Anomeric Debenzylation | Pd(OH)₂/C, H₂ | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Pearlman's catalyst is highly effective for hydrogenolysis. nih.gov |
Oxidation Reactions to Lactones
The hemiacetal, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, obtained from the anomeric debenzylation of the parent glycoside, can be readily oxidized to form 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. biosynth.commedchemexpress.com This lactone is a stable, crystalline compound and a key building block for the synthesis of various biologically active molecules, including selective SGLT2 inhibitors used in the management of type 2 diabetes. chemicalbook.com
The oxidation can be achieved using a variety of reagents. Palladium-catalyzed oxidation has been shown to be effective for converting benzylated aldose hemiacetals into lactones. biosynth.com Other common oxidizing agents used in carbohydrate chemistry for this type of transformation can also be employed. The resulting lactone preserves the benzyl protecting groups at the C-2, C-3, C-4, and C-6 positions, making it a versatile intermediate for further modifications. nih.govsigmaaldrich.com
| Starting Material | Reagent/Catalyst | Product | Application of Product |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Palladium Catalyst | 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | Intermediate for SGLT2 inhibitors. biosynth.comchemicalbook.com |
Reduction to Open-Chain Derivatives
In addition to oxidation, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose can undergo reduction to yield its corresponding open-chain derivative, a protected alditol. biosynth.com This transformation is typically accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). libretexts.org The reduction opens the pyranose ring by converting the aldehyde group of the open-chain tautomer into a primary alcohol. libretexts.org The resulting product, 2,3,4,6-tetra-O-benzyl-D-glucitol, has its ends, C-1 and C-6, converted to identical hydroxymethyl groups, while retaining the benzyl ether protection at the other positions. This open-chain derivative can serve as a flexible precursor for the synthesis of various acyclic natural products and their analogues.
Derivatization to Advanced Synthetic Intermediates
The chemical versatility of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is further demonstrated by its conversion into more advanced intermediates following the initial steps of debenzylation and oxidation.
Synthesis of Glucono-1,5-lactone Hydrazine (B178648) Derivatives
The 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone serves as a direct precursor for the synthesis of various hydrazine derivatives. biosynth.com For example, reaction of the lactone with a sulfonyl hydrazide, such as p-toluenesulfonyl hydrazide (tosylhydrazide), leads to the formation of the corresponding D-glucono-1,5-lactone tosylhydrazone. biosynth.com These hydrazone derivatives are valuable as they can act as precursors for glucosylidene carbenes, which are highly reactive species used in the formation of new carbon-carbon bonds. biosynth.com
Formation of Glucosylidene-Spirocyclopropane Compounds
The glucono-1,5-lactone hydrazine derivatives are instrumental in the synthesis of unique spirocyclic compounds. biosynth.com Specifically, the sodium salt of D-glucono-1,5-lactone tosylhydrazone can be used as a glucosylidene carbene precursor. This carbene can then undergo cyclopropanation reactions with suitable alkenes to form novel and complex glucosylidene-spirocyclopropane compounds. biosynth.com This transformation highlights the utility of the initial starting material, 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, in accessing intricate molecular architectures through a series of controlled chemical steps.
Applications of 1,2,3,6 Tetra O Benzyl β D Glucopyranoside As a Synthetic Building Block
Glycosylation Reactions for Oligosaccharide Assembly
The free C-4 hydroxyl group of 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside and its analogues, such as methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, makes them excellent glycosyl acceptors for the formation of interglycosidic linkages, a critical step in the assembly of oligosaccharides.
The stereochemical outcome of a glycosylation reaction—whether an α- or β-linkage is formed—is a central challenge in carbohydrate synthesis. Protecting groups on both the glycosyl donor and acceptor play a crucial role in directing this stereoselectivity. While the target compound is primarily an acceptor, the nature of the glycosyl donor and the reaction conditions dictate the stereochemistry of the newly formed bond.
For instance, the formation of 1,2-cis glycosidic bonds, which is notoriously challenging, has been addressed using novel strategies. One such method involves a gold-catalyzed SN2 glycosylation that proceeds via stereoinversion at the anomeric position of a 1,2-trans glycosyl ester donor. nsf.govescholarship.org This approach enables the formation of α-glucosides with excellent selectivity. nsf.gov In other systems, good to excellent yields of β-linked disaccharides have been obtained using specific glycosyl donors and acceptors, although stereoselectivity can be lost with certain substrates. nih.gov The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome; for example, a picolinyl ether at the 3-position of a glucopyranosyl donor has been shown to result in higher β-selectivity compared to a 3-O-benzyl ether. nih.gov
A variety of catalyst systems are employed to activate glycosyl donors for reaction with acceptors like 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside. Lewis acids are commonly used for this purpose.
Bismuth(III) Triflate (Bi(OTf)₃): This catalyst has emerged as a novel and efficient activator for glycosyl halides. rsc.org It is effective in promoting the glycosylation of differentially protected glucosyl, galactosyl, and mannosyl halides with numerous glycosyl acceptors. rsc.org A key advantage of Bi(OTf)₃ is that it can be used in catalytic amounts (as low as 3–5 mol%) without the need for co-catalysts or acid scavengers, and most reactions proceed to completion within an hour. rsc.org The solvent can have a significant effect on the reaction; for example, using nitromethane was found to be very effective in enhancing the reaction rate and yield. rsc.org Bi(OTf)₃ has been successfully used in dehydrative glycosidation reactions to synthesize non-reducing disaccharides and trehalose analogues. mdpi.commdpi.comsemanticscholar.org
Other Lewis Acids and Catalyst Systems:
Ferric Chloride (FeCl₃): This Lewis acid has been used to catalyze coupling reactions for oligosaccharide synthesis. nih.gov
Gold Catalysts: Gold-based catalysts, such as IMesAuCl, have been utilized in SN2 glycosylation reactions to achieve high stereoselectivity. nsf.gov
p-Nitrobenzenesulfonyl Chloride/Silver Trifluoromethanesulfonate/Triethylamine: This combination of reagents is used for one-stage β-glucosylation reactions. cdnsciencepub.com
The table below summarizes the performance of Bismuth(III) Triflate in a glycosylation reaction.
| Donor | Acceptor | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide | methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Bi(OTf)₃ | MeNO₂ | 1 | RT | 95% |
Data sourced from a study on Bismuth(III) triflate as an activator for glycosyl halides. rsc.org
The primary role of 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside as a glycosyl acceptor is to facilitate the formation of a glycosidic bond at its C-4 position, leading to a (1→4)-linkage. However, related building blocks are used to create a variety of other linkages. For example, a one-stage β-glucosylation of benzyl (B1604629) 3-O-acetyl-2,4-di-O-benzyl-α-D-glucopyranoside with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose was used to form a (1→6)-linked disaccharide. cdnsciencepub.com This disaccharide was then further glycosylated at the C-3 position to create a branched trisaccharide containing both (1→3) and (1→6) linkages. cdnsciencepub.com The strategic use of such selectively protected building blocks is essential for the synthesis of complex oligosaccharides with defined connectivity. nih.gov
Construction of Complex Glycoconjugates and Glycomimetics
Beyond simple oligosaccharides, protected glucose derivatives are crucial for building more complex molecules that mimic natural carbohydrates, such as trehalose analogues and glycosylated iminosugars. These molecules often exhibit interesting biological activities.
Trehalose is a non-reducing disaccharide composed of two α-linked glucose units. mdpi.commdpi.com Its analogues are of significant interest for their potential biological functions. mdpi.comnih.gov The synthesis of these analogues often involves the coupling of two protected monosaccharide units.
Bismuth(III) triflate (Bi(OTf)₃) has proven to be a highly effective catalyst for this purpose. mdpi.commdpi.comsemanticscholar.org In one example, the coupling of 6,7,8,10-tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranose (a ketose donor) with 2,3,4,6-tetra-O-benzyl-D-glucopyranose (an acceptor) in the presence of 5 mol% Bi(OTf)₃ afforded a trehalose mimic in 70% yield. mdpi.comsemanticscholar.org The reaction exclusively formed the α,α-glycosidic linkages characteristic of trehalose. semanticscholar.org Similarly, a C-phenyl glucopyranose derivative was coupled with 2,3,4,6-tetra-O-benzyl-D-glucopyranose using the same catalyst to produce a novel non-reducing disaccharide in 55% yield. mdpi.com
The table below details the synthesis of a trehalose analogue using a Bi(OTf)₃-catalyzed reaction.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 6,7,8,10-tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranose | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Bi(OTf)₃ (5 mol%) | 3 | 0 | 70% |
Data from the synthesis of a non-reducing disaccharide as a trehalose mimic. mdpi.comsemanticscholar.org
Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases. nih.gov The synthesis of glycosylated iminosugars involves attaching a carbohydrate moiety to an iminosugar core.
A common route to iminosugars begins with sugar-derived lactams. beilstein-journals.orgnih.gov For example, 2,3,4,6-tetra-O-benzyl-D-gluconolactam can be synthesized and subsequently reduced to a cyclic imine. nih.gov This imine is a versatile intermediate that can be functionalized directly. beilstein-journals.orgnih.gov For instance, the reduction of a sugar lactam using Schwartz's reagent (Cp₂Zr(H)Cl) generates an imine in situ. nih.gov This intermediate can then be treated with various nucleophiles, such as trimethylsilyl cyanide, to introduce new functional groups at the anomeric position, paving the way for the synthesis of complex iminosugar derivatives like ADMDP (2,5-anhydro-2,5-imino-D-mannitol). nih.gov While direct glycosylation of these imine intermediates is a complex step, their synthesis from heavily protected glucose derivatives like tetra-O-benzyl glucose demonstrates the utility of these building blocks in accessing this important class of glycomimetics.
Following a comprehensive review of scientific literature, specific applications for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside within the requested categories of C-glycosylation, cationic ring-opening polymerization for cellulose synthesis, and as a precursor for isotopically labeled intermediates could not be documented.
The available research extensively covers the use of other structurally related, multi-benzylated glucose derivatives in these fields. For instance, compounds such as 2,3,4,6-tetra-O-benzyl-D-glucopyranose are frequently cited as precursors in C-glycosylation reactions. Similarly, the chemical synthesis of cellulose via cationic ring-opening polymerization has been achieved using monomers like 3,6-di-O-benzyl-α-D-glucose 1,2,4-orthopivalate acs.org. The synthesis of isotopically labeled derivatives is also described as feasible starting from various D-glucose precursors that allow for the preservation of the carbon skeleton during transformation elsevierpure.com.
However, research detailing the specific use of the 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside isomer in these precise synthetic contexts is not present in the reviewed literature. The unique positioning of the benzyl protecting groups on this molecule dictates its chemical reactivity and steric profile, which differs from its more commonly cited isomers. Therefore, methodologies and research findings associated with other benzylated glucopyranosides cannot be directly attributed to it.
Further research would be required to explore and document the potential of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside in these specific synthetic applications.
Stereochemical and Regiochemical Control in Reactions Involving 1,2,3,6 Tetra O Benzyl β D Glucopyranoside
Impact of Protecting Group Selection on Reactivity and Selectivity
The choice of protecting groups is a critical determinant of a glycosyl donor's reactivity. Protecting groups influence the electron density at the anomeric center, thereby affecting the stability of the charged intermediates formed during glycosylation. Benzyl (B1604629) ethers, such as those in 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, are considered electron-donating or "arming" groups. They increase the reactivity of a glycosyl donor by destabilizing the developing positive charge at the anomeric carbon. nih.gov In contrast, electron-withdrawing or "disarming" groups, like acyl esters (e.g., acetyl or benzoyl), decrease the reactivity of the donor by stabilizing the anomeric cation. nih.govbeilstein-journals.org
The presence of four benzyl ether protecting groups renders derivatives of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside highly reactive in glycosylation reactions when the anomeric position is converted into a suitable leaving group. universiteitleiden.nlnih.gov This heightened reactivity is a direct consequence of the electronic properties of the benzyl groups.
The armed-disarmed principle, a cornerstone of oligosaccharide synthesis, leverages the differential reactivity imparted by protecting groups. nih.gov It posits that a glycosyl donor "armed" with electron-donating protecting groups (like benzyl ethers) can be selectively activated in the presence of a glycosyl acceptor that is "disarmed" with electron-withdrawing groups (like esters). nih.gov This strategy allows for the sequential assembly of oligosaccharides in a one-pot fashion.
A glycosyl donor derived from 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside would be classified as an "armed" donor. universiteitleiden.nl Its high reactivity allows it to glycosylate a less reactive, "disarmed" acceptor. Studies have quantified this effect; for instance, a thioglycoside protected with benzyl ethers is approximately 40 times more reactive than its acetylated counterpart. beilstein-journals.org This significant difference in reactivity, summarized in the table below, is the foundation of the armed-disarmed strategy.
| Protecting Group Type | Classification | Electronic Effect | Relative Reactivity | Example |
|---|---|---|---|---|
| Benzyl Ether | Armed | Electron-donating | High | Per-O-benzyl glycoside |
| Acyl (e.g., Acetyl) Ester | Disarmed | Electron-withdrawing | Low | Per-O-acetyl glycoside |
Beyond the direct electronic influence of the C-2 substituent, protecting groups at other positions can remotely affect a donor's reactivity by altering the conformation of the pyranose ring or its side chains. acs.org Research on phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranosides has shown that the nature of the protecting group at the C-4 position measurably influences the conformational equilibrium of the C-6 hydroxymethyl group. acs.orgnih.gov
Specifically, replacing a 4-O-benzyl ether with a 4-O-acyl (ester) group leads to a small but distinct increase in the population of the trans,gauche (tg) conformer at the expense of the gauche,gauche (gg) conformer. acs.orgnih.gov While these ground-state conformational changes are modest, they suggest that larger effects may occur at the transition state of glycosylation, thus providing an alternative mechanism through which remote protecting groups can modulate anomeric reactivity. acs.org For a compound like 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, derivatization of its free C-4 hydroxyl would similarly influence the side chain conformation and, consequently, its reactivity in subsequent chemical transformations.
Directing/Protecting Group Strategies for Regioselective Functionalization
The synthesis of partially protected carbohydrates like 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside relies heavily on strategies for regioselective protection and deprotection. A paramount strategy for accessing derivatives with a free C-4 hydroxyl involves the regioselective reductive opening of a 4,6-O-benzylidene acetal (B89532). nih.govresearchgate.net This cyclic acetal serves as a temporary protecting group for the C-4 and C-6 hydroxyls. The outcome of its reductive cleavage is highly dependent on the choice of reagents, allowing for controlled access to either the 4-O-benzyl or 6-O-benzyl ether, leaving the other hydroxyl free. nih.govacs.org
To generate a precursor for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, conditions are chosen to selectively cleave the C-6 oxygen-benzyl bond of the acetal, yielding a 6-O-benzyl ether and a free C-4 hydroxyl. A variety of reagent combinations have been systematically studied to achieve this transformation with high selectivity. acs.orgnih.gov
| Reagent System | Major Product | Reference |
|---|---|---|
| Et₃SiH / BF₃·Et₂O | 6-O-Benzyl Ether / 4-OH | acs.org |
| NaCNBH₃ / HCl | 6-O-Benzyl Ether / 4-OH | acs.org |
| DIBAL-H (in CH₂Cl₂) | 2,3,6-tri-O-benzyl derivative (from 2,3-di-O-benzyl-4,6-O-benzylidene) | nih.gov |
| Et₃SiH / I₂ | 6-O-Benzylated derivative | organic-chemistry.org |
| LiAlH₄ / AlCl₃ | 4-O-Benzyl Ether / 6-OH | acs.org |
| DIBAL-H (in Toluene) | 2,3,4-tri-O-benzyl derivative (from 2,3-di-O-benzyl-4,6-O-benzylidene) | nih.gov |
Anomeric Effects and Stereochemical Outcomes
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position over the sterically less hindered equatorial position. scripps.edu This effect arises from a stabilizing hyperconjugative interaction between the lone pair electrons of the ring oxygen and the antibonding orbital (σ*) of the anomeric C-O bond.
In glycosylation reactions, the stereochemical outcome is profoundly influenced by the interplay between the anomeric effect and the nature of the protecting group at the C-2 position. nih.gov The benzyl group at C-2 of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is "non-participating." Unlike an acyl group (e.g., benzoyl), it cannot form a stable, cyclic dioxolenium ion intermediate that would shield one face of the pyranose ring during the reaction. nih.govnih.gov
When a glycosyl donor with a non-participating C-2 benzyl group is activated, it typically forms a transient oxocarbenium ion intermediate, which is planar at the anomeric center. nih.gov The incoming nucleophile (glycosyl acceptor) can then attack from either the α-face or the β-face. This often results in a mixture of anomeric products. researchgate.net The final α/β ratio is a complex function of the anomeric effect, which favors α-glycoside (axial) formation, as well as the specific reaction conditions, including the solvent, temperature, and promoter system. In contrast, donors with a participating C-2 acyl group almost exclusively yield the 1,2-trans-glycoside product due to the steric blockade of the α-face by the dioxolenium intermediate. nih.gov
| C-2 Protecting Group | Type | Key Intermediate | Typical Stereochemical Outcome |
|---|---|---|---|
| Benzyl (Bn) | Non-participating | Oxocarbenium ion | Mixture of α- and β-glycosides |
| Benzoyl (Bz) | Participating | Dioxolenium ion | Exclusively β-glycoside (1,2-trans) |
Analytical Methodologies for Monitoring Synthesis and Transformations
Chromatographic Techniques
Chromatography is a cornerstone for the separation and purification of carbohydrate derivatives. The benzyl (B1604629) protecting groups on 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside render it significantly less polar than its parent monosaccharide, making it amenable to normal-phase chromatography.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction. youtube.com By spotting a sample of the reaction mixture onto a TLC plate alongside the starting material(s) and a reference standard of the product, the consumption of reactants and the formation of the product can be visualized. youtube.com
In the synthesis of benzylated glucosides, TLC is routinely used to determine the reaction endpoint. lew.ro For instance, in a typical benzylation reaction, the disappearance of the more polar starting material spot and the appearance of a new, less polar spot (higher Rf value) corresponding to the benzylated product indicates the reaction's progression. youtube.comlew.ro Visualization is often achieved using a UV lamp, due to the UV-active benzyl groups, or by charring with a solution like 20% H₂SO₄ in ethanol (B145695) followed by heating. lew.ro The Rf (retardation factor) value is characteristic for a compound in a specific solvent system, allowing for the identification of different components in the reaction mixture. For example, in the synthesis of related benzylated compounds, Rf values are reported using solvent systems like petroleum-EtOAc to confirm the formation of the desired product. rsc.org
Table 1: Example TLC Monitoring Data for Related Benzylated Glycosides
| Compound | Eluent System | Rf Value | Reference |
|---|---|---|---|
| 2,3,4,6-tetra-O-benzoyl-1-S-acetyl-1-thio-β-D-glucopyranose | petroleum-EtOAc 6:1 | 0.30 | rsc.org |
| 2,3,4,6-tetra-O-benzyl-1-S-acetyl-1-thio-β-D-glucopyranose | petroleum-EtOAc 5:1 | 0.42 | rsc.org |
This table is illustrative and shows data for structurally related compounds to demonstrate the application of TLC.
Following a reaction, column chromatography is the standard method for purifying the target compound from unreacted starting materials, reagents, and byproducts. nih.govteledynelabs.com Silica (B1680970) gel is the most common stationary phase for the purification of protected carbohydrates like 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside. nih.govteledynelabs.com
The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), typically of low to medium polarity, is passed through the column. nih.gov Components of the mixture separate based on their differential adsorption to the silica gel. Less polar compounds, such as the desired tetra-O-benzylated product, travel down the column faster, while more polar impurities are retained longer. Gradient elution, where the polarity of the solvent system is gradually increased (e.g., by increasing the proportion of ethyl acetate (B1210297) in a hexane (B92381) or toluene (B28343) mixture), is often employed to effectively separate compounds with a wide range of polarities. nih.gov Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. nih.gov This technique has been successfully used to purify various tetra-O-benzyl-D-glucopyranose derivatives. nih.govgoogle.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. kisti.re.kr For protected carbohydrates, it is particularly valuable for assessing the final purity of a synthesized compound with high accuracy. nih.gov Purity levels of ≥99.5% can be determined using this method. nih.gov
Reversed-phase HPLC (RP-HPLC) is a common choice for analyzing hydrophobic compounds like benzylated sugars. nih.gov In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The hydrophobic benzyl groups interact strongly with the stationary phase, allowing for excellent separation from more polar or less benzylated impurities. The use of phenyl-based columns can provide alternative selectivity based on π-π interactions between the benzyl groups and the stationary phase. nih.gov Detection is commonly achieved with a UV detector, as the benzyl groups are chromophoric. researchgate.net
Spectroscopic Characterization Techniques
Once purified, the precise chemical structure and molecular weight of 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside must be unequivocally confirmed. This is accomplished using a suite of spectroscopic methods.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the four benzyl groups (typically in the 7.1-7.4 ppm range), the benzylic methylene (B1212753) protons (CH₂Ph, typically 4.4-5.0 ppm), and the protons on the glucopyranose ring. rsc.org The chemical shift and coupling constant (J-value) of the anomeric proton (H-1) are particularly diagnostic for confirming the β-configuration. rsc.org
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the aromatic carbons, the benzylic CH₂ carbons, and the six carbons of the glucose ring. rsc.orgrsc.org The chemical shift of the anomeric carbon (C-1) is also highly indicative of the anomeric configuration. rsc.org
2D-NMR and NOE: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the assignment of signals in the 1D spectra. The Nuclear Overhauser Effect (NOE) is a through-space interaction that can establish the spatial proximity of atoms. mdpi.commdpi.com NOE experiments are crucial for confirming stereochemistry, such as the α- or β-configuration of glycosidic linkages, by observing interactions between specific protons on the sugar ring and the aglycone or other substituents. mdpi.commdpi.com
Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: Cyclohexylmethyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 7.10-7.40 | m | 25H, Aromatic H |
| ¹H | 4.98, 4.82 | ABq, J = 10.5 | ArCH₂ |
| ¹H | 4.81, 4.45 | ABq, J = 11.0 | ArCH₂ |
| ¹H | 4.77 | d, J = 3.5 | H-1 |
| ¹H | 4.76, 4.62 | ABq, J = 12.0 | ArCH₂ |
| ¹³C | 138.8, 138.6, 138.3, 137.9 | - | Aromatic C (quaternary) |
| ¹³C | 129.0-127.5 | - | Aromatic C-H |
| ¹³C | 96.8 | - | C-1 |
| ¹³C | 82.0, 80.0, 77.6 | - | C-2, C-3, C-4 |
| ¹³C | 75.7, 74.9, 73.4, 73.2 | - | 4 x PhCH₂ |
| ¹³C | 70.1 | - | C-5 |
| ¹³C | 68.4 | - | C-6 |
Source: rsc.org. This data is for a related compound and serves to illustrate the types of signals observed.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Time-of-Flight (TOF) analyzers are often used for their high resolution and mass accuracy. acs.org For 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside, MS-TOF is used to confirm the molecular weight, providing strong evidence for the compound's identity. rsc.org
The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent fragmentation of the molecule. nih.govnih.gov The compound is detected as a pseudomolecular ion, most commonly an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be compared to the calculated exact mass of the expected molecular formula, confirming the elemental composition. rsc.orgacs.org For C₃₄H₃₆O₆ (the molecular formula for 1,2,3,6-tetra-O-benzyl-D-glucopyranoside), the calculated monoisotopic mass is 540.2512 g/mol . An HRMS-TOF experiment would be expected to find an ion (e.g., [M+Na]⁺) with an m/z value that matches the calculated value to within a few parts per million (ppm).
Advanced Synthetic Strategies and Future Perspectives
Development of Greener Glycosylation Methods
The pursuit of environmentally sustainable chemical processes has significantly impacted carbohydrate chemistry. Traditional glycosylation and protection-group manipulations often rely on stoichiometric amounts of toxic reagents, hazardous solvents, and harsh reaction conditions. The development of "greener" alternatives is paramount for the synthesis of complex molecules like 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.
Key areas of development in greener glycosylation relevant to benzylated glucosides include:
Alternative Solvents and Catalysts: Research has explored the use of ionic liquids as a reaction medium for glycoside preparation. For instance, the synthesis of simple benzyl (B1604629) glycosides has been achieved in 1-ethyl-3-methylimidazolium (B1214524) benzoate, using recyclable acid promoters like Amberlite IR-120 (H+) resin or p-toluenesulfonic acid. researchgate.net Such approaches reduce the reliance on volatile and hazardous organic solvents.
Improving Atom Economy: Classic benzylation methods often have poor atom economy. Strategies that utilize catalytic systems or more efficient benzylating agents are being investigated to minimize waste.
Mechanistic-Based Improvements: Glycosylation strategies like the "armed-disarmed" concept focus on tuning the reactivity of glycosyl donors to achieve selective couplings without unnecessary protection-deprotection steps. dtu.dk Benzylated donors are considered "armed" due to the electron-donating nature of the benzyl ethers, making them highly reactive. dtu.dk Fine-tuning this reactivity through catalyst choice and reaction conditions contributes to more efficient and greener syntheses.
Industrial-scale processes for related compounds, such as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, often prioritize efficiency and high yields, which aligns with the principles of green chemistry by maximizing resource utilization and minimizing waste streams. google.com
Chemoenzymatic Approaches in Synthesis
Chemoenzymatic synthesis combines the high selectivity of enzymatic transformations with the versatility of chemical reactions. This hybrid approach offers a powerful and often greener pathway to complex carbohydrates. For 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, a key step—the formation of the anomeric benzyl-glucoside bond—is particularly well-suited for enzymatic catalysis.
A viable chemoenzymatic route would begin with an enzyme-catalyzed reaction, followed by chemical protection steps:
Enzymatic β-Glucosidation: The synthesis can commence with a direct β-glucosidation between D-glucose and benzyl alcohol. This reaction is efficiently catalyzed by β-glucosidase, often from almonds, which can be immobilized on a solid support for easy removal and reuse. jst.go.jpnih.govresearchgate.net This enzymatic step provides the core benzyl β-D-glucopyranoside in good yield (around 53%) under mild, aqueous conditions. nih.govresearchgate.net
Chemical Benzylation: The resulting benzyl β-D-glucopyranoside would then undergo chemical benzylation. Achieving the specific 2,3,6-tri-O-benzylation pattern on the remaining hydroxyl groups would require sophisticated protecting group strategies to differentiate the C-2, C-3, C-4, and C-6 hydroxyls, presenting a significant synthetic challenge.
The primary advantage of this chemoenzymatic strategy is the green and highly stereoselective formation of the β-glycosidic linkage, avoiding the use of anomeric leaving groups and heavy metal promoters typical of purely chemical methods.
Table 1: Enzymatic Synthesis of Benzyl β-D-glucopyranoside
| Feature | Description | Reference |
|---|---|---|
| Enzyme | β-Glucosidase (from almonds) | jst.go.jpnih.gov |
| Substrates | D-glucose, Benzyl alcohol | nih.gov |
| Key Transformation | Stereoselective formation of the β-(1→O)-glycosidic bond | jst.go.jpnih.gov |
| Advantages | Mild reaction conditions, high stereoselectivity, potential for enzyme immobilization and reuse. | researchgate.net |
Potential for Novel Glycosyl Donors and Acceptors
The synthetic utility of a partially protected monosaccharide is defined by its potential to act as either a glycosyl donor or a glycosyl acceptor. 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is strategically poised for both roles, albeit with different levels of feasibility.
As a Glycosyl Acceptor: The most straightforward application for this compound is as a glycosyl acceptor . With a single free hydroxyl group at the C-4 position, it is an ideal building block for the synthesis of oligosaccharides containing a (1→4) linkage. The synthesis of such selectively protected acceptors is a critical bottleneck in carbohydrate chemistry. nih.gov This compound would allow for the introduction of a new sugar moiety at the C-4 position of a glucose unit that is already elaborated with benzyl groups, which can be removed later under different conditions than other protecting groups.
As a Glycosyl Donor: Transforming the molecule into a glycosyl donor is more challenging but conceptually possible. This would require the chemical activation of the anomeric C-1 position.
Activation Strategy: The anomeric benzyl group would need to be cleaved and replaced with a suitable leaving group, such as a trichloroacetimidate (B1259523), a thioalkyl group, or a halide. For example, the related compound 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which has a free anomeric hydroxyl, is readily converted into a highly reactive trichloroacetimidate donor. biosynth.com
Reactivity: As a donor, it would be considered "armed" due to the electron-donating benzyl ethers at C-2 and C-3, which enhance the reactivity of the anomeric center. dtu.dk This high reactivity can be exploited in "armed-disarmed" glycosylation strategies to couple it with a less reactive, "disarmed" acceptor (e.g., one protected with acyl groups). dtu.dk The non-participating nature of the C-2 benzyl group would generally favor the formation of α-glycosidic linkages, depending on the solvent and reaction conditions.
The dual potential of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside as both a specific C-4 acceptor and a precursor to a reactive armed donor makes it a theoretically valuable, albeit synthetically challenging, target in modern glycoscience.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, and how are protecting groups strategically employed?
- The synthesis typically begins with selective benzylation of glucose derivatives. A stepwise approach involves:
Benzyl protection : Benzyl groups are introduced at positions 2, 3, and 6 using benzyl bromide under basic conditions (e.g., NaH or Ag₂O) to ensure regioselectivity .
Final protection at position 1 : Glycosylation with a benzyl donor (e.g., benzyl trichloroacetimidate) under Lewis acid catalysis (e.g., BF₃·Et₂O) .
- Key considerations : Protecting group compatibility and reaction sequence are critical to avoid premature deprotection. Polar solvents (e.g., DMF) and inert atmospheres are often used to stabilize intermediates .
Q. How is the purity and structure of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside validated in synthetic workflows?
- Analytical methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl group signals at δ 4.5–5.5 ppm) and anomeric configuration (β-linkage via J₁,₂ ≈ 7–8 Hz) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peaks for C₂₉H₃₂O₆Na expected at m/z 523.20) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve glycosylation efficiency in synthesizing 1,2,3,6-Tetra-O-benzyl derivatives?
- Critical parameters :
- Catalyst selection : ZnCl₂ enhances glycosylation yields (up to 50%) in allylation reactions .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during benzylation .
- Solvent effects : Toluene or CH₂Cl₂ improves solubility of acetylated intermediates, while DMF aids in benzyl group activation .
Q. What strategies address stereochemical challenges in β-anomer formation during glycosylation?
- Anomeric control :
- Donor activation : Trichloroacetimidate donors favor β-selectivity under mild acidic conditions (e.g., TMSOTf) .
- Solvent polarity : High-polarity solvents (e.g., MeCN) stabilize transition states for β-configuration .
Q. How is 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside applied in studying enzyme-substrate interactions in glycobiology?
- Enzymatic assays : The compound serves as a stable mimic of natural glycosides for β-glucosidase studies.
- Kinetic analysis : Substrate hydrolysis rates (kₐₜₜ/Kₘ) are measured via UV-Vis (e.g., nitrophenyl derivatives at λ = 405 nm) .
- Inhibition studies : Competitive inhibition constants (Kᵢ) are determined using Lineweaver-Burk plots .
Methodological Challenges and Solutions
Q. What are the common pitfalls in deprotection of benzyl groups, and how can they be mitigated?
- Hydrogenolysis risks : Catalytic hydrogenation (Pd/C, H₂) may reduce unintended double bonds or cleave sensitive functional groups.
- Alternative methods : Use of BCl₃ or TMSI for selective deprotection under anhydrous conditions .
- Data inconsistency : Partial deprotection (e.g., residual benzyl groups) is detected via MALDI-TOF MS and addressed by extended reaction times .
Q. How can computational modeling enhance the design of 1,2,3,6-Tetra-O-benzyl derivatives for targeted biological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
